2-(Fluoromethyl)piperidine hydrochloride
Overview
Description
2-(Fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-(Fluoromethyl)piperidine hydrochloride is represented by the formula C6H13ClFN . The compound’s average mass is 153.626 Da, and its monoisotopic mass is 153.072052 Da .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Fluoromethyl)piperidine hydrochloride include its molecular structure represented by the formula C6H13ClFN . More specific properties such as density, boiling point, and melting point were not found in the search results.Scientific Research Applications
1. Neuroprotective and Antidementia Applications
2-(Fluoromethyl)piperidine hydrochloride derivatives have been studied for their potential neuroprotective and antidementia properties. For instance, a study reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase activity. These derivatives, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, were identified as potent inhibitors, indicating their potential as therapeutic agents against dementia and related neurodegenerative disorders (Sugimoto et al., 1990).
2. Influenza A Virus Inhibition
The compound has been instrumental in the development of new classes of M2 inhibitors for the influenza A virus. A study focused on synthesizing and evaluating spiro-piperidine derivatives, highlighting their ability to influence the dynamics and structure of the M2 proton channel from the influenza A virus. These derivatives demonstrated stronger inhibitory potency compared to traditional drugs like amantadine, suggesting their potential in treating influenza A infections (Wang et al., 2009).
3. Anticancer and Cytotoxicity Studies
2-(Fluoromethyl)piperidine hydrochloride derivatives have also been explored for their anticancer properties. A variety of derivatives have been synthesized, showing cytotoxicity and potential anticancer activity. For instance, certain piperidine derivatives demonstrated effective cytotoxicity against human oral malignant versus nonmalignant cells, indicating their potential as drug candidates for cancer therapy (Unluer et al., 2016).
4. Development of Diagnostic and Imaging Agents
These derivatives have been used in the development of radiotracers and imaging agents for various medical applications. For example, specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for imaging NR2B NMDA receptors in the central nervous system (Labas et al., 2011).
5. Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives containing 2-(Fluoromethyl)piperidine hydrochloride have been synthesized and examined for their fluorescence properties. These compounds have shown potential as novel fluorescent pH sensors, useful for various biochemical and medical applications (Cui et al., 2004).
Safety And Hazards
While specific safety and hazard information for 2-(Fluoromethyl)piperidine hydrochloride was not found, piperidine and its derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage, and specific target organ toxicity .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on developing new synthesis methods and exploring the therapeutic potential of piperidine derivatives .
properties
IUPAC Name |
2-(fluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPUTKZDWKKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)piperidine hydrochloride | |
CAS RN |
1638768-87-2 | |
Record name | Piperidine, 2-(fluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(fluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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